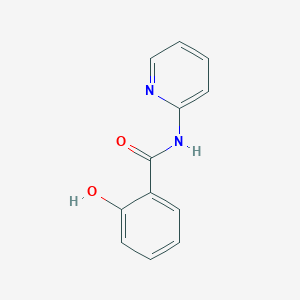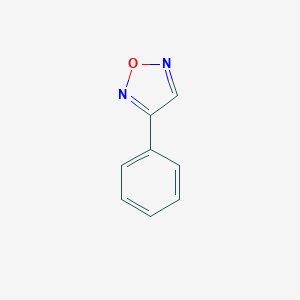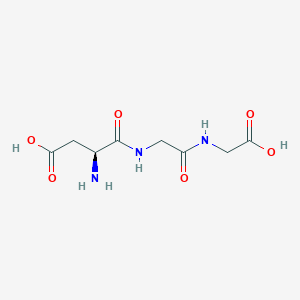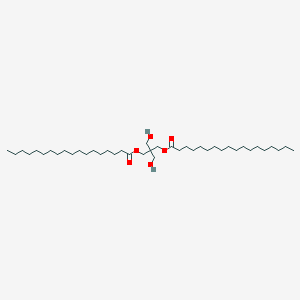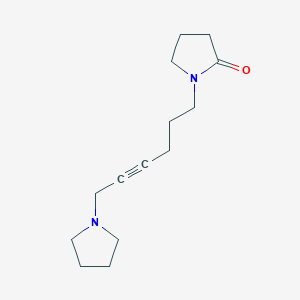
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Akt, a protein kinase that is involved in a variety of cellular processes including cell proliferation, survival, and metabolism. In
Scientific Research Applications
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis.
Mechanism Of Action
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- inhibits Akt by binding to its pleckstrin homology (PH) domain, which is necessary for Akt activation. By inhibiting Akt, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This leads to apoptosis and cell death in cancer cells, and may also contribute to the anti-inflammatory and anti-fibrotic effects of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-.
Biochemical And Physiological Effects
In addition to its effects on cancer cells, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of fibrotic markers in vitro and in vivo. 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has also been shown to inhibit the growth of endothelial cells and to reduce angiogenesis, which may contribute to its anti-tumor effects.
Advantages And Limitations For Lab Experiments
One advantage of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- is its potency and specificity for Akt inhibition. This makes it a valuable tool for studying the role of Akt in cellular processes and disease models. However, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions. In addition, 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are many potential future directions for research on 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. One area of interest is the development of more potent and selective Akt inhibitors that can overcome the limitations of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)-. Another area of interest is the exploration of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- as a potential therapeutic agent for diseases such as pulmonary fibrosis and rheumatoid arthritis. Finally, further studies are needed to fully understand the safety and efficacy of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- in humans, and to identify potential drug-drug interactions and side effects.
Synthesis Methods
The synthesis of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- involves the reaction of 6-bromo-1-hexyne with 1-pyrrolidinecarboxaldehyde in the presence of potassium tert-butoxide to yield the desired product. This method has been optimized to produce high yields of 2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- with good purity.
properties
CAS RN |
14052-93-8 |
|---|---|
Product Name |
2-Pyrrolidinone, 1-(6-(1-pyrrolidinyl)-4-hexynyl)- |
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylhex-4-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H22N2O/c17-14-8-7-13-16(14)12-4-2-1-3-9-15-10-5-6-11-15/h2,4-13H2 |
InChI Key |
GZELMCLVSWRIOP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Canonical SMILES |
C1CCN(C1)CC#CCCCN2CCCC2=O |
Other CAS RN |
14052-93-8 |
synonyms |
1-(6-Pyrrolizino-4-hexynyl)-2-pyrrolidone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



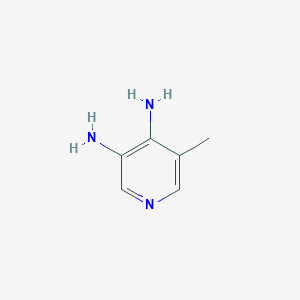
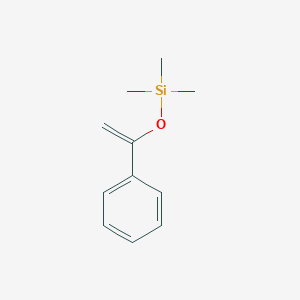

![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)
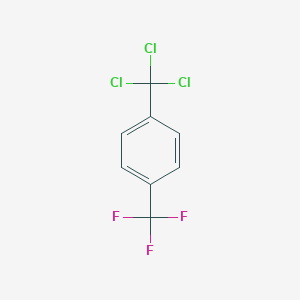
![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)
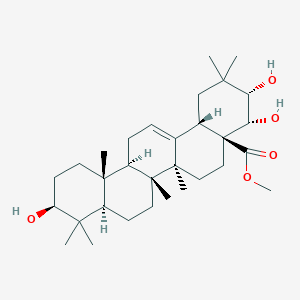
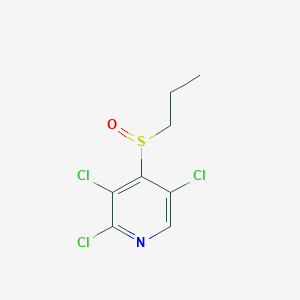
![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)

